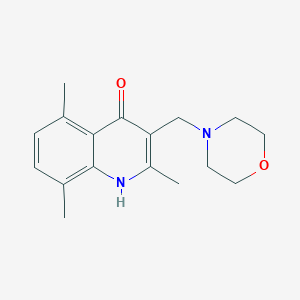![molecular formula C20H24N2O4 B4676452 3,4-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4676452.png)
3,4-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide
説明
3,4-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. This compound was first synthesized in the 1990s and has since then been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of DMXAA is not yet fully understood. However, it is believed to work by activating the immune system and promoting the production of cytokines, which are proteins that play a key role in the immune response. DMXAA has been shown to induce the production of tumor necrosis factor-alpha (TNF-alpha) and other cytokines, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha, interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). DMXAA has also been shown to inhibit the growth of blood vessels, which can prevent the growth and spread of tumors.
実験室実験の利点と制限
DMXAA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a large body of scientific literature available on its properties and potential uses. However, DMXAA also has some limitations. It can be difficult to work with in the lab, as it is highly reactive and can be unstable. It is also relatively expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on DMXAA. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the evaluation of DMXAA in combination with other anticancer agents, such as immunotherapy and targeted therapy. Finally, there is a need for more research on the mechanism of action of DMXAA, which could lead to the development of new and more effective cancer treatments.
Conclusion
In conclusion, DMXAA is a synthetic compound that has been extensively studied for its potential anticancer properties. It has been shown to have potent antitumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. DMXAA works by activating the immune system and promoting the production of cytokines, which can lead to the destruction of cancer cells. While DMXAA has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on DMXAA, including the development of new synthesis methods and the evaluation of DMXAA in combination with other anticancer agents.
科学的研究の応用
DMXAA has been extensively studied for its potential use as an anticancer agent. It has been shown to have potent antitumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. DMXAA has also been studied for its potential use in combination with other anticancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
3,4-dimethoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-8-5-16(13-19(18)25-2)20(23)21-14-15-3-6-17(7-4-15)22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYFFQJLXKQPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4676380.png)

![5-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4676397.png)
![methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate](/img/structure/B4676404.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676408.png)
![1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4676420.png)
![N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4676425.png)
![4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4676436.png)
![2,4-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4676453.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4676460.png)


![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4676480.png)